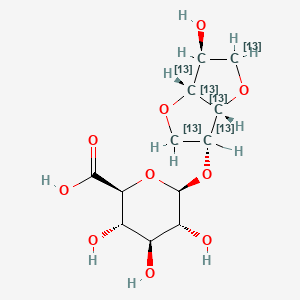

Isosorbide 5-beta-D-Glucuronide-13C6

Description

Isosorbide 5-β-D-Glucuronide-13C6 is a stable isotope-labeled compound used primarily as an internal standard in pharmacokinetic and metabolic studies. Its molecular formula is C₆¹³C₆H₁₈O₁₀, with a molecular weight of 327.23 g/mol . The compound features a glucuronide moiety conjugated at the 5-position of the isosorbide backbone, where six carbon atoms are enriched with the ¹³C isotope. This labeling ensures minimal interference in mass spectrometry analyses, enabling precise quantification of isosorbide metabolites in biological matrices .

Isosorbide itself is a bicyclic sugar alcohol derived from sorbitol, widely used in pharmaceuticals and polymers. The glucuronidation of isosorbide at the 5-position represents a key metabolic pathway, facilitating renal excretion . The ¹³C6 labeling in this compound enhances its utility in tracer studies, particularly for distinguishing endogenous metabolites from administered drugs .

Properties

Molecular Formula |

C12H18O10 |

|---|---|

Molecular Weight |

328.22 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1/i1+1,2+1,3+1,4+1,8+1,9+1 |

InChI Key |

TUXHDJLUUMEHAE-BKYBPGNXSA-N |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosorbide 5-beta-D-Glucuronide-13C6 is synthesized through the isotope labeling of Isosorbide 5-Mononitrate. The process involves the incorporation of the carbon-13 isotope into the molecular structure, typically achieved through chemical reactions involving carbon-13 enriched reagents.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. These methods ensure high purity and yield, making the compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Isosorbide 5-beta-D-Glucuronide-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used in further research and applications.

Scientific Research Applications

Isosorbide 5-beta-D-Glucuronide-13C6 is widely used in scientific research across multiple fields:

Chemistry: It serves as a tracer in studying chemical reactions and pathways.

Biology: The compound is used in metabolic studies to understand biochemical processes.

Medicine: It aids in the development of new therapeutic agents and understanding drug metabolism.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Isosorbide 5-beta-D-Glucuronide-13C6 exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a metabolite of Isosorbide 5-Mononitrate, which is known to release nitric oxide, a molecule that plays a crucial role in vasodilation and cardiovascular health.

Comparison with Similar Compounds

Isosorbide Nitrates (IS-DN, IS-2-MN, IS-5-MN)

Isosorbide dinitrate (IS-DN) and its metabolites, IS-2-MN and IS-5-MN, are pharmacologically active nitrate esters used to treat angina and heart failure. Unlike Isosorbide 5-β-D-Glucuronide-13C6, these compounds contain nitrate groups instead of glucuronide moieties (Table 1).

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| Isosorbide 5-β-D-Glucuronide-13C6 | C₆¹³C₆H₁₈O₁₀ | 327.23 | Glucuronide | Metabolic tracer |

| Isosorbide Dinitrate (IS-DN) | C₆H₈N₂O₈ | 236.14 | Nitrate esters | Vasodilation |

| IS-5-Mononitrate (IS-5-MN) | C₆H₉NO₆ | 191.14 | Nitrate ester | Anti-anginal therapy |

Pharmacological Differences :

- IS-5-MN induces vasodilation via cyclic guanosine monophosphate (cGMP) activation, whereas Isosorbide 5-β-D-Glucuronide-13C6 lacks therapeutic activity and serves analytical purposes .

Other Isotope-Labeled Isosorbide Derivatives

Pharmaffiliates catalogues multiple ¹³C-labeled isosorbide variants ():

- Isosorbide-13C6 Dinitrate (C₆¹³C₆H₈N₂O₈, MW 242.09): Used to study nitrate metabolism.

- Isosorbide 5-Mononitrate-13C6 2-β-D-Glucuronide (C₆¹³C₆H₁₇NO₁₂, MW 373.22): Combines nitrate and glucuronide groups for dual metabolic tracking.

Functional Contrast: The presence of both nitrate and glucuronide groups in Isosorbide 5-Mononitrate-13C6 2-β-D-Glucuronide allows simultaneous analysis of Phase I (nitrate reduction) and Phase II (glucuronidation) metabolism, unlike the singular glucuronide in the target compound .

Non-Isosorbide Glucuronides

Glucuronide conjugates of other aglycones provide context for structural and application-based comparisons:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Application |

|---|---|---|---|

| Quercetin-3-O-β-D-Glucuronide-13C6 | C₂₁¹³C₆H₁₈O₁₃ | 484.32 | Flavonoid metabolism studies |

| [¹³C6]-SN 38 Glucuronide | C₂₈¹³C₆H₂₈N₂O₁₁ | 573.56 | Irinotecan metabolite analysis |

| Indoxyl-β-D-Glucuronide | C₁₄H₁₅NO₇ | 309.27 | Synthetic biomarker |

Key Insights :

- Quercetin-3-O-β-D-Glucuronide-13C6 is used in dietary polyphenol research, contrasting with Isosorbide 5-β-D-Glucuronide-13C6’s focus on pharmaceutical metabolism .

- Indoxyl-β-D-Glucuronide serves as a synthetic intermediate, unlike the analytical role of the isosorbide derivative .

Q & A

Q. How to validate the specificity of anti-glucuronide antibodies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.